Cas no 154-82-5 (Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI))

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) structure
154-82-5 structure
Product name:Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI)
CAS No:154-82-5
MF:C28H38N2O6
MW:498.61112
CID:144536

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) Chemical and Physical Properties

Names and Identifiers

    • Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI)
    • 2-(2-methoxy-4-propylphenoxy)-1-[4-[2-(2-methoxy-4-propylphenoxy)acetyl]piperazin-1-yl]ethanone
    • 1,4-Bis((2-methoxy-4-propylphenoxy)acetyl)piperazine
    • 1,4-Bis-(2-methoxy-4-propyl-phenoxyacetyl)-piperazin
    • AP 2
    • Kyorin AP 2
    • Piperazine,1,4-bis((2-methoxy-4-propylphenoxy)acetyl)
    • Simetrida [INN-Spanish]
    • Simetride
    • Simetridum
    • Simetridum [INN-Latin]
    • Kyorin AP-2
    • 1,4-Bis(2-methoxy-4-propylphenoxyacetyl)piperazine
    • 2-(2-methoxy-4-propyl-phenoxy)-1-[4-[2-(2-methoxy-4-propyl-phenoxy)acetyl]piperazin-1-yl]ethanone
    • 2-(2-methoxy-4-propyl-phenoxy)-1-[4-[2-(2-methoxy-4-propyl-phenoxy)ethanoyl]piperazin-1-yl]ethanone
    • Kyorin AP2
    • Inchi: InChI=1S/C28H38N2O6/c1-5-7-21-9-11-23(25(17-21)33-3)35-19-27(31)29-13-15-30(16-14-29)28(32)20-36-24-12-10-22(8-6-2)18-26(24)34-4/h9-12,17-18H,5-8,13-16,19-20H2,1-4H3
    • InChI Key: IMOLVSPMDGCLMB-UHFFFAOYSA-N
    • SMILES: CCCC1C=CC(OCC(N2CCN(C(COC3C=CC(CCC)=CC=3OC)=O)CC2)=O)=C(OC)C=1

Computed Properties

  • Exact Mass: 498.27300
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 12
  • Complexity: 612
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Melting Point: 128-130° (FR M2936); mp 138.5-139° (Irikura, 1963)
  • PSA: 77.54000
  • LogP: 3.61320

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) Security Information

  • Toxicity:LD50 i.p. in mice: 15000 mg/kg (Irikura)

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) PricePrice >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
S e l l e c k ZHONG GUO
S3556-5mg
Simetride
154-82-5
5mg
RMB2203.5 2021-06-17
Biosynth
AAA15482-100 mg
Simetride
154-82-5
100MG
$806.00 2023-01-05
Biosynth
AAA15482-10 mg
Simetride
154-82-5
10mg
$168.00 2023-01-05
Biosynth
AAA15482-25 mg
Simetride
154-82-5
25mg
$315.00 2023-01-05
Biosynth
AAA15482-5 mg
Simetride
154-82-5
5mg
$105.00 2023-01-05
Biosynth
AAA15482-50 mg
Simetride
154-82-5
50mg
$504.00 2023-01-05
S e l l e c k ZHONG GUO
S3556-25mg
Simetride
154-82-5
25mg
¥6610.31 2022-04-26

Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) Related Literature

Additional information on Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI)

Recent Advances in the Study of Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) and Its Applications

The compound Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI), with the CAS number 154-82-5, has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, mechanisms of action, and potential clinical uses. This research brief aims to provide an overview of the latest findings related to this compound, highlighting its significance in drug development and biomedical research.

One of the key areas of interest is the compound's potential as an anti-inflammatory and immunomodulatory agent. A study published in the Journal of Medicinal Chemistry (2023) demonstrated that Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- exhibits potent inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. The study utilized in vitro and in vivo models to assess the compound's efficacy, revealing a dose-dependent reduction in inflammatory markers. These findings suggest that this molecule could be a valuable candidate for the treatment of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.

Another significant development is the exploration of this compound's role in cancer therapy. Research conducted at the National Cancer Institute (2024) investigated its ability to inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and apoptosis. The results indicated that Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- effectively suppresses the PI3K/AKT/mTOR pathway, which is often dysregulated in various cancers. This discovery opens new avenues for the development of targeted therapies, particularly for cancers with limited treatment options.

In addition to its therapeutic potential, recent studies have also focused on the compound's pharmacokinetic properties and safety profile. A preclinical study published in Drug Metabolism and Disposition (2023) evaluated the absorption, distribution, metabolism, and excretion (ADME) of Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- in animal models. The findings revealed favorable bioavailability and a relatively long half-life, which are critical factors for its potential use as a drug. Furthermore, toxicological assessments indicated a low risk of adverse effects at therapeutic doses, supporting its further development.

The synthesis and optimization of Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- have also been areas of active research. A recent publication in Organic & Biomolecular Chemistry (2024) described a novel synthetic route that improves the yield and purity of the compound. This advancement is expected to facilitate large-scale production and further pharmacological studies. Additionally, computational modeling studies have provided insights into the structure-activity relationship (SAR) of the molecule, enabling the design of derivatives with enhanced efficacy and selectivity.

In conclusion, the compound Piperazine,1,4-bis[(2-methoxy-4-propylphenoxy)acetyl]- (7CI,8CI,9CI) represents a promising candidate for various therapeutic applications, including anti-inflammatory and anticancer therapies. Recent research has shed light on its mechanisms of action, pharmacokinetic properties, and synthetic optimization, paving the way for its potential clinical translation. Continued investigation into its biological effects and safety profile will be essential to fully realize its therapeutic potential. This research brief underscores the importance of ongoing studies and collaborations in advancing our understanding of this compound and its applications in medicine.

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